Cas no 2229135-67-3 (3-(aminomethyl)-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclobutan-1-ol)

3-(Aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol is a structurally complex heterocyclic compound featuring a cyclobutane core functionalized with an aminomethyl group, a hydroxyl group, and a 1-methyl-1H-pyrrolo[2,3-b]pyridine moiety. This scaffold is of interest in medicinal chemistry due to its potential as a versatile intermediate for drug discovery, particularly in targeting central nervous system (CNS) disorders or kinase inhibition. The presence of both polar (hydroxyl, aminomethyl) and aromatic (pyrrolopyridine) functionalities enhances its binding affinity and solubility, making it suitable for further derivatization. Its rigid cyclobutane ring may contribute to improved metabolic stability and selectivity in biological applications. The compound's synthetic accessibility and modular design support its utility in lead optimization efforts.
3-(aminomethyl)-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclobutan-1-ol structure
2229135-67-3 structure
商品名:3-(aminomethyl)-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclobutan-1-ol
CAS番号:2229135-67-3
MF:C13H17N3O
メガワット:231.293582677841
CID:6529525
PubChem ID:165641320

3-(aminomethyl)-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(aminomethyl)-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclobutan-1-ol
    • EN300-1758836
    • 3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol
    • 2229135-67-3
    • インチ: 1S/C13H17N3O/c1-16-7-11(10-3-2-4-15-12(10)16)13(8-14)5-9(17)6-13/h2-4,7,9,17H,5-6,8,14H2,1H3
    • InChIKey: NYVQQYPLQCFASM-UHFFFAOYSA-N
    • ほほえんだ: OC1CC(CN)(C2=CN(C)C3C2=CC=CN=3)C1

計算された属性

  • せいみつぶんしりょう: 231.137162174g/mol
  • どういたいしつりょう: 231.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 64.1Ų

3-(aminomethyl)-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1758836-5.0g
3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol
2229135-67-3
5g
$4309.0 2023-06-03
Enamine
EN300-1758836-0.25g
3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol
2229135-67-3
0.25g
$1366.0 2023-09-20
Enamine
EN300-1758836-10.0g
3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol
2229135-67-3
10g
$6390.0 2023-06-03
Enamine
EN300-1758836-1g
3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol
2229135-67-3
1g
$1485.0 2023-09-20
Enamine
EN300-1758836-10g
3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol
2229135-67-3
10g
$6390.0 2023-09-20
Enamine
EN300-1758836-1.0g
3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol
2229135-67-3
1g
$1485.0 2023-06-03
Enamine
EN300-1758836-0.1g
3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol
2229135-67-3
0.1g
$1307.0 2023-09-20
Enamine
EN300-1758836-0.5g
3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol
2229135-67-3
0.5g
$1426.0 2023-09-20
Enamine
EN300-1758836-2.5g
3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol
2229135-67-3
2.5g
$2912.0 2023-09-20
Enamine
EN300-1758836-5g
3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol
2229135-67-3
5g
$4309.0 2023-09-20

3-(aminomethyl)-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclobutan-1-ol 関連文献

3-(aminomethyl)-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclobutan-1-olに関する追加情報

Introduction to 3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol (CAS No. 2229135-67-3)

3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol, identified by its CAS number 2229135-67-3, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule represents a fusion of cyclobutane and pyrrolopyridine scaffolds, each of which is known for its unique pharmacophoric properties and potential in modulating biological pathways. The presence of an aminomethyl group further enhances its versatility, making it a promising candidate for further exploration in the development of novel therapeutic agents.

The structural motif of 1-methyl-1H-pyrrolo[2,3-b]pyridine within this compound is particularly noteworthy. Pyrrolopyridines are a class of heterocyclic compounds that have been extensively studied for their role in various biological processes. They exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The methyl group at the 1-position of the pyrrolopyridine ring may play a crucial role in modulating the compound's interactions with biological targets, potentially influencing its efficacy and selectivity.

The cyclobutane ring in 3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol contributes to the compound's overall steric environment. Cyclobutane derivatives are known for their rigid structure, which can be advantageous in designing molecules with high binding affinity to biological targets. The aminomethyl substituent at the 3-position of the cyclobutane ring introduces a nucleophilic site that can engage in various chemical reactions, such as condensation or coupling reactions, facilitating further derivatization and functionalization.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with greater accuracy. The combination of the cyclobutane and pyrrolopyridine moieties suggests potential interactions with enzymes or receptors involved in critical metabolic pathways. For instance, studies have shown that pyrrolopyridine derivatives can interact with kinase enzymes, which are often implicated in cancer and inflammatory diseases.

The aminomethyl group provides a versatile handle for further chemical modifications. It can be used to link the compound to other pharmacophores or to form covalent bonds with biological targets. This flexibility makes it an attractive scaffold for designing prodrugs or targeted delivery systems. Additionally, the presence of both basic (amine) and nucleophilic (hydroxyl) functionalities allows for multiple points of interaction with biological systems, potentially enhancing the compound's bioavailability and therapeutic index.

In light of these structural features, researchers have been exploring 3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol as a potential lead compound for drug development. Initial studies have suggested that it may exhibit inhibitory activity against certain enzymes or receptors relevant to human diseases. For example, derivatives of pyrrolopyridines have shown promise in preclinical trials for their ability to modulate signaling pathways involved in cancer progression.

The synthesis of this compound presents both challenges and opportunities. The intricate architecture requires precise control over reaction conditions to ensure high yield and purity. However, modern synthetic methodologies have made significant strides in facilitating the construction of such complex molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in building the desired framework efficiently.

As research continues to uncover new biological activities and mechanisms of action, compounds like 3-(aminomethyl)-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclobutan-1-ol are expected to play a crucial role in the development of next-generation therapeutics. The combination of structural diversity and functional versatility makes it an exciting candidate for further investigation.

The potential applications of this compound extend beyond traditional small-molecule drugs. Its unique structure could be leveraged in the development of biologics or peptide mimetics that mimic natural ligands but offer improved pharmacokinetic properties. Additionally, its ability to undergo various chemical modifications opens up possibilities for use in drug discovery platforms where libraries of structurally diverse compounds are screened for biological activity.

In conclusion, 2229135-67 is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its complex structure combines elements known to interact with biological targets effectively, 2229135 -67 - 2229135 -67 - 2229135 -67 - 2229135 -67 - 2229135 -67 - . Further research is warranted to fully elucidate its therapeutic potential and explore new synthetic strategies for its optimization.

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